Lup-20(29)-ene-2alpha,3beta-diol

概要

説明

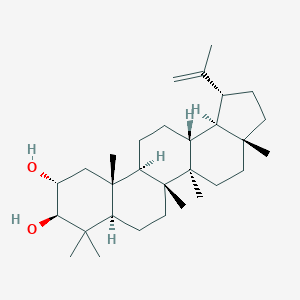

Lup-20(29)-ene-2alpha,3beta-diol is a pentacyclic triterpenoid compound belonging to the lupane group. It is a naturally occurring compound found in various plant species, particularly in the outer bark of birch trees. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lup-20(29)-ene-2alpha,3beta-diol typically involves the extraction of its precursor compounds from natural sources, followed by chemical modifications. One common precursor is betulin, which can be isolated from birch bark. The extraction process often involves Soxhlet extraction with organic solvents such as cyclohexane and ethyl acetate .

Once isolated, betulin can be chemically modified to produce this compound. This modification may involve oxidation reactions using reagents like chromyl chloride to transform specific functional groups .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical synthesis. The process is optimized to ensure high yield and purity of the final product. Supercritical extraction with carbon dioxide or mixtures of carbon dioxide with various solvents is also employed for efficient extraction .

化学反応の分析

Types of Reactions

Lup-20(29)-ene-2alpha,3beta-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Chromyl chloride is commonly used for oxidizing betulin to produce this compound.

Reduction: Reducing agents like sodium borohydride can be used to modify specific functional groups.

Substitution: Various nucleophiles can be introduced to the molecule through substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, derivatives with nitrooxy groups have shown potent antiproliferative activity against cancer cells .

科学的研究の応用

Chemical Properties and Structure

Lup-20(29)-ene-2alpha,3beta-diol has the molecular formula and features a complex lupane skeleton. Its lipophilic nature influences its biological activity and pharmacokinetics. The compound exhibits significant potential for modification via chemical reactions such as oxidation and reduction, which are crucial for enhancing its pharmacological properties.

Key Chemical Reactions

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Chromyl chloride | To produce derivatives with enhanced properties |

| Reduction | Sodium borohydride | To modify specific functional groups |

| Substitution | Various nucleophiles | To introduce new functional groups |

This compound has demonstrated a wide range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of Lupeol. It has shown significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

In vitro studies indicate that Lupeol induces cell cycle arrest in the G0/G1 phase and promotes apoptosis through mitochondrial pathways by increasing pro-apoptotic proteins such as Bax and caspase-9.

Anti-inflammatory Activity

Lupeol exhibits notable anti-inflammatory properties. In models utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it significantly reduces the production of pro-inflammatory cytokines.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Antimicrobial Activity

Research indicates that Lupeol possesses antimicrobial properties against various pathogens.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 12.5 |

Pharmacokinetics

Despite its promising biological activities, Lupeol faces challenges in clinical applications due to low solubility and rapid metabolism, which limit its bioavailability and therapeutic efficacy.

Chemistry

Lupeol serves as a precursor for synthesizing various triterpenoid derivatives with enhanced properties. Its unique structure allows for the development of new compounds with potential therapeutic applications.

Biology

In biological research, Lupeol is studied for its role in inhibiting photosynthesis light reactions and energy transfer in plants. This exploration can lead to insights into plant biochemistry and potential agricultural applications.

Medicine

Lupeol's significant anticancer, anti-inflammatory, and antimicrobial activities make it a candidate for developing new therapeutic agents. Its potential applications in treating cancer and inflammatory diseases are particularly noteworthy.

Industry

The compound is utilized in the development of natural products for cosmetic formulations due to its beneficial properties. Its application in industry underscores the importance of natural compounds in product development.

Anti-tumor Studies

A study on extracts from Glochidion zeylanicum highlighted that lupane-type triterpenoids, including Lupeol, exhibited significant anti-tumor promoting activity in preclinical models. This suggests the potential for these compounds to serve as lead compounds in cancer therapy.

Inflammation Models

In a study assessing anti-inflammatory properties using RAW264.7 cells treated with LPS, Lupeol significantly reduced inflammatory markers compared to untreated controls. This indicates its utility in managing inflammatory diseases.

作用機序

The mechanism of action of Lup-20(29)-ene-2alpha,3beta-diol involves multiple pathways:

Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial apoptosis pathway, characterized by the activation of caspases and the release of cytochrome c from mitochondria.

Antimicrobial Activity: Alters membrane permeability in microbial cells, leading to cell death.

Anti-inflammatory Activity: Modulates the production of inflammatory cytokines, reducing inflammation.

類似化合物との比較

Lup-20(29)-ene-2alpha,3beta-diol is unique among similar compounds due to its specific functional groups and pharmacological properties. Similar compounds include:

Lupeol: Another lupane-type triterpenoid with similar anti-inflammatory and anticancer activities.

Betulin: A precursor to this compound, known for its wide range of biological activities.

3-Epihydroxy lup-20(29)-en-19(28)-olide: A derivative with notable antitopoisomerase activity.

生物活性

Lup-20(29)-ene-2alpha,3beta-diol, commonly referred to as Lupeol, is a pentacyclic triterpenoid that has attracted considerable attention due to its diverse biological activities. This compound is primarily found in various plant species, including the outer bark of birch trees. Research has highlighted its potential in pharmacology, particularly for its anti-inflammatory , antimicrobial , and anticancer properties.

Chemical Structure and Properties

This compound has a complex structure characterized by a lupane skeleton. The compound's molecular formula is , and it exhibits significant lipophilicity, which influences its biological activity and pharmacokinetics.

The biological effects of this compound are mediated through several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase by downregulating cyclin D1 expression.

- Apoptosis Induction : The compound promotes mitochondrial apoptosis by enhancing the expression of pro-apoptotic proteins such as Bax and caspase-9, while also causing the loss of mitochondrial membrane potential and the release of cytochrome c from mitochondria.

- Anti-inflammatory Effects : this compound inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses by regulating pro-inflammatory cytokine expression .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- In Vitro Studies : It exhibits potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound has been shown to inhibit cell growth significantly with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

Anti-inflammatory Activity

In models of inflammation, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages:

- Cytokine Production : this compound significantly reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) values against common bacteria have been reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 12.5 |

Pharmacokinetics

Despite its promising biological activities, this compound faces challenges in clinical applications due to:

- Low Solubility : Its hydrophobic nature limits its bioavailability.

- Metabolic Stability : The compound undergoes rapid metabolism which can diminish its therapeutic effects .

Case Studies and Research Findings

- Anti-tumor Studies : A study conducted on extracts from Glochidion zeylanicum highlighted that lupane-type triterpenoids including this compound exhibited significant anti-tumor promoting activity in preclinical models. The study emphasized the potential for these compounds to serve as lead compounds in cancer therapy .

- Inflammation Models : In a study assessing anti-inflammatory properties using RAW264.7 cells treated with LPS, this compound reduced inflammatory markers significantly compared to untreated controls. This suggests its utility in managing inflammatory diseases .

特性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-BUXXFNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The study by [] isolated and identified twenty compounds from the seeds of Oroxylum indicum, a plant used in traditional medicine. Among these, Lup-20(29)-ene-2α,3β-diol, along with six other compounds, were reported for the first time from the Bignoniaceae family. This discovery expands the known phytochemical diversity of this plant family and suggests further research into the potential bioactivities of these compounds is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。